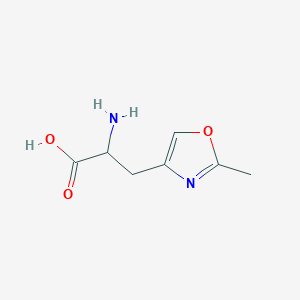![molecular formula C9H5IN4 B13360137 (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile](/img/structure/B13360137.png)
(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of an iodo-substituted triazolopyridine ring system attached to an acrylonitrile moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Acrylonitrile Substitution: The final step involves the coupling of the iodinated triazolopyridine with acrylonitrile. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The triazolopyridine ring can undergo oxidation or reduction under suitable conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are commonly employed.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or amino derivatives, while cross-coupling reactions can produce various biaryl or alkyne-linked compounds.
科学的研究の応用
(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用機序
The mechanism of action of (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridine core can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context and application.
類似化合物との比較
Similar Compounds
- (E)-3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile
- (E)-3-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile
- (E)-3-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile
Uniqueness
The presence of the iodine atom in (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile imparts unique electronic and steric properties compared to its bromo, chloro, and fluoro analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.
特性
分子式 |
C9H5IN4 |
|---|---|
分子量 |
296.07 g/mol |
IUPAC名 |
(E)-3-(6-iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5IN4/c10-7-3-4-9-12-6-13-14(9)8(7)2-1-5-11/h1-4,6H/b2-1+ |
InChIキー |
AQEMUPUSXROCGX-OWOJBTEDSA-N |
異性体SMILES |
C1=CC2=NC=NN2C(=C1I)/C=C/C#N |
正規SMILES |
C1=CC2=NC=NN2C(=C1I)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)


![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)
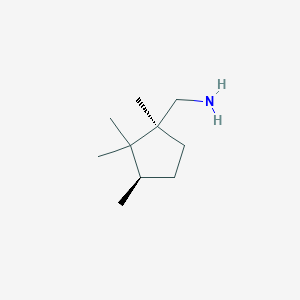
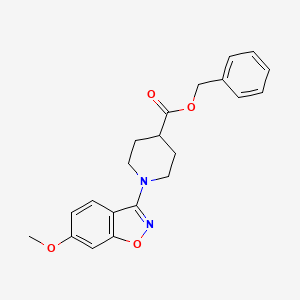
![3-[(Ethylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360092.png)
![3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B13360096.png)

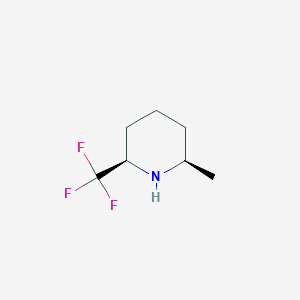
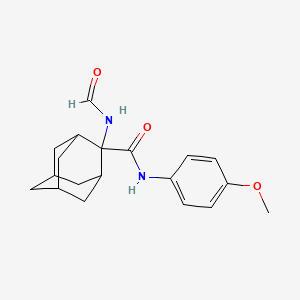
![methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13360120.png)

